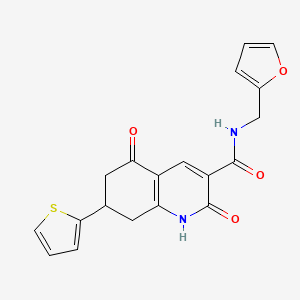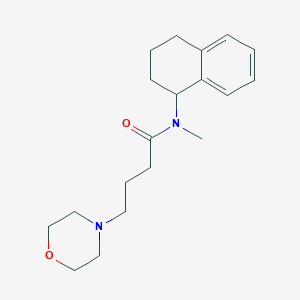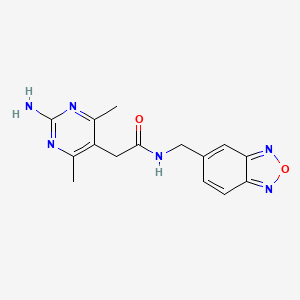
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-methylpropanohydrazide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research. BMH is a hydrazide derivative of 1,3-benzothiazole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and modulating the expression of genes involved in various cellular processes. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for various scientific research applications. However, this compound also has some limitations. It has poor solubility in water, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide has great potential for future scientific research. Further studies are needed to elucidate its mechanism of action and to investigate its potential therapeutic applications. Moreover, studies are needed to optimize its synthesis method to improve its solubility and potency. Future studies may also focus on developing this compound derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. This compound has great potential for future scientific research, and further studies are needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
Méthodes De Synthèse
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 2-methylpropanoyl chloride and hydrazine hydrate. Another method involves the reaction of 2-aminobenzothiazole with 2-methylpropanoyl chloride, followed by reaction with hydrazine hydrate. The synthesized this compound is a yellow crystalline powder.
Applications De Recherche Scientifique
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide has been widely used in scientific research due to its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)10(15)13-14-11-12-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOAAYBGYBKTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)

![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)

![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)